Methyl perfluoropentyl ether
Overview
Description
Methyl perfluoropentyl ether is a fluorinated ether compound with the molecular formula C₆H₃F₁₁O. It is known for its unique chemical properties, including high thermal stability and low surface energy. These characteristics make it valuable in various industrial applications, particularly in the fields of electronics and materials science .
Mechanism of Action
Target of Action
Methyl perfluoropentyl ether is a type of ether, a class of organic compounds that react with strong nucleophiles . The primary targets of this compound are the fluoro-substituted methylene groups, which are acidic and react with strong nucleophiles .
Mode of Action
The mode of action of this compound involves a series of reactions. A dinucleophile, which is also a strong base, first abstracts the acidic hydrogen, giving an anion on the backbone . This anion then eliminates a fluoride anion to generate double bonds . This process is part of the ether’s interaction with its targets, leading to changes in the compound’s structure .
Biochemical Pathways
The compound’s reactions suggest that it may influence pathways involving strong nucleophiles and bases . The elimination of a fluoride anion and the generation of double bonds could potentially affect various biochemical processes .
Pharmacokinetics
The compound’s molecular weight of 30007 g/mol suggest that it may have significant bioavailability.
Result of Action
The result of this compound’s action is the formation of double bonds across the compound’s structure . This change could potentially influence the compound’s physical and chemical properties, including its reactivity and stability .
Action Environment
This compound can be used at temperatures up to 160°C, but it decomposes at higher temperatures . It reacts with acids to produce inorganic acid salts, such as lithium fluoride, polymerized this compound, and ester compounds containing chlorine or fluorine atoms . These reactions suggest that the compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and the presence of acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl perfluoropentyl ether can be synthesized through several methods, including the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide under basic conditions. For instance, the reaction between sodium methoxide and perfluoropentyl iodide can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the use of fluorinated alcohols and appropriate alkylating agents. The reaction conditions typically include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the etherification process .
Chemical Reactions Analysis
Types of Reactions: Methyl perfluoropentyl ether primarily undergoes substitution reactions. One common reaction is the cleavage of the ether bond using strong acids like hydroiodic acid or hydrobromic acid. This reaction results in the formation of an alcohol and an alkyl halide .
Common Reagents and Conditions:
Hydroiodic acid (HI) or Hydrobromic acid (HBr): Used for the cleavage of the ether bond.
Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu): Used in the synthesis of the ether.
Major Products:
Alcohols: Formed during the cleavage of the ether bond.
Alkyl halides: Formed as a result of the substitution reactions.
Scientific Research Applications
Methyl perfluoropentyl ether has a wide range of applications in scientific research:
Chemistry: Used as a solvent in various chemical reactions due to its stability and inertness.
Biology: Employed in the study of fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, including coatings and lubricants.
Comparison with Similar Compounds
- Ethyl perfluoropentyl ether
- Propyl perfluoropentyl ether
- Butyl perfluoropentyl ether
Comparison: Methyl perfluoropentyl ether is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Compared to its ethyl, propyl, and butyl counterparts, this compound has a lower molecular weight and different reactivity patterns. These differences make it suitable for specific applications where other fluorinated ethers may not be as effective .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-methoxypentane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F11O/c1-18-6(16,17)4(11,12)2(7,8)3(9,10)5(13,14)15/h1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPBXYQMWDFSOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F11OCH3, C6H3F11O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Record name | Pentane, 1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-methoxy- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895412 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-methoxypentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181214-74-4 | |
Record name | 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-methoxypentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40895412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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